molecular formula C10H9ClN2O3 B13019275 Methyl 5-chloro-7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Methyl 5-chloro-7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13019275
M. Wt: 240.64 g/mol
InChI Key: UNXFZWRSIQEEKV-UHFFFAOYSA-N
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Description

Methyl 5-chloro-7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a methoxy group at the 7-position and a chloro group at the 5-position. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Properties

Molecular Formula

C10H9ClN2O3

Molecular Weight

240.64 g/mol

IUPAC Name

methyl 5-chloro-7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H9ClN2O3/c1-15-9-4-6(11)3-8-7(10(14)16-2)5-12-13(8)9/h3-5H,1-2H3

InChI Key

UNXFZWRSIQEEKV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C(C=NN12)C(=O)OC)Cl

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 5-chloro-7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of a suitable precursor, such as a 5-chloro-7-methoxypyrazole derivative, with a pyridine carboxylate ester. The reaction conditions often involve the use of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 5-chloro-7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, palladium catalysts, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 5-chloro-7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-chloro-7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Methyl 5-chloro-7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:

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